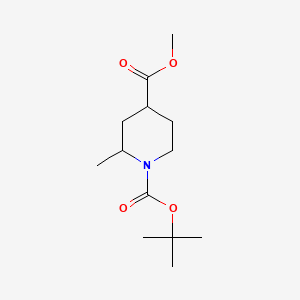

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate

Description

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate (CAS: 1919888-02-0) is a chiral piperidine derivative with the molecular formula C₁₃H₂₃NO₄ and a molecular weight of 257.33 g/mol. The compound features a tert-butyl ester at position 1, a methyl ester at position 4, and a methyl substituent at position 2 of the piperidine ring, with (2R,4R) stereochemistry . Its synthesis typically involves alkylation or coupling reactions under inert conditions, though specific protocols are proprietary. The compound is stored at 2–8°C in dry environments and is classified with GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Propriétés

IUPAC Name |

1-O-tert-butyl 4-O-methyl 2-methylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-9-8-10(11(15)17-5)6-7-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHJLPVFTFKCGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate piperidine derivative and tert-butyl and methyl substituents.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes and large-scale reactors to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The piperidine ring can undergo substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Applications De Recherche Scientifique

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparaison Avec Des Composés Similaires

Structural and Functional Analysis

- Steric and Electronic Effects: The tert-butyl group at N1 provides steric protection, enhancing stability against hydrolysis compared to methyl/ethyl esters . 2-Methyl substituent in the target compound introduces chirality, critical for binding in enantioselective biological targets . 4-Substituents (allyl, cyano, aminomethyl) dictate reactivity: Allyl groups enable cross-coupling (e.g., Heck reactions) , while nitriles and amines facilitate further derivatization .

Synthetic Challenges :

Applications :

Activité Biologique

Overview

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate (CAS No. 1919888-02-0) is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol. This compound is being explored for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure allows it to interact with various biological targets, leading to potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H23NO4 |

| Molecular Weight | 257.33 g/mol |

| CAS Number | 1919888-02-0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The interactions can lead to modulation of biochemical pathways, resulting in various biological effects.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Binding: It may bind to specific receptors, altering cellular responses and signaling pathways.

Case Studies

- Antitumor Activity:

-

Enzyme Interaction:

- Research indicates that piperidine derivatives can modulate enzyme activity, which may lead to therapeutic effects in metabolic disorders .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound Name | Biological Activity |

|---|---|

| 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate | Moderate enzyme inhibition; potential anti-cancer effects |

| Piperazine Derivatives | Strong anti-HIV activity; effective against HCV |

Future Research Directions

Further research is needed to elucidate the specific biological activities of this compound. Key areas for future investigation include:

- In Vivo Studies: To assess the therapeutic efficacy and safety profile.

- Mechanistic Studies: To understand the detailed interaction pathways and molecular targets.

- Synthesis of Analogues: To explore structure-activity relationships that could enhance biological efficacy.

Q & A

Q. What are the typical synthetic routes for 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate, and what experimental conditions are critical for success?

The compound is synthesized via multi-step reactions involving protective group strategies. A common approach includes:

- Step 1 : Deprotonation using lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at -78°C to form an enolate intermediate.

- Step 2 : Alkylation or functionalization of the intermediate under controlled temperature (-40°C to ambient).

- Step 3 : Acidic or basic hydrolysis to remove protective groups (e.g., tert-butyl via HCl in dioxane). Critical parameters include inert atmosphere maintenance, precise temperature control, and stoichiometric accuracy, as deviations can lead to side reactions (e.g., over-alkylation) .

Q. How can researchers confirm the structural integrity of this compound?

Methodological verification involves:

- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts for tert-butyl (~1.4 ppm) and methyl ester (~3.7 ppm) groups.

- Mass Spectrometry (LCMS) : Confirm molecular weight (e.g., observed m/z 698.8 [M+H]+ in related derivatives).

- Hydrolysis Monitoring : Track cleavage products (e.g., 4-methyl-2-methylpiperidine-1,4-diol and CO₂) via gas chromatography or IR spectroscopy .

Q. What is the role of the tert-butyl and methyl ester groups in this compound’s reactivity?

The tert-butyl group acts as a steric shield, protecting the piperidine nitrogen from undesired nucleophilic attacks during synthesis. The methyl ester stabilizes the carboxylate moiety, enabling selective deprotection or further functionalization (e.g., coupling reactions). These groups are pivotal in directing regioselectivity in multi-step syntheses .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields for derivatives of this compound?

Yield discrepancies often arise from:

- Reagent Purity : Trace moisture in LDA or THF can quench reactive intermediates.

- Temperature Gradients : Suboptimal cooling (e.g., -70°C vs. -78°C) alters reaction kinetics.

- Workup Procedures : Incomplete extraction (e.g., using EtOAC vs. DCM) may retain polar byproducts. Systematic Design of Experiments (DoE) using fractional factorial designs can isolate critical variables .

Q. What computational tools are recommended for optimizing reaction pathways involving this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., density functional theory) with experimental data to predict reaction pathways. For example:

- Reaction Path Search : Identify low-energy transition states for alkylation or hydrolysis.

- Machine Learning : Train models on existing datasets (e.g., solvent effects on Boc deprotection) to prioritize experimental conditions .

Q. What reactor design considerations are essential for scaling up syntheses of this compound?

Key factors include:

- Mixing Efficiency : Use baffled reactors to ensure homogeneity in exothermic steps (e.g., LDA addition).

- Temperature Control : Jacketed reactors with cryogenic capabilities (-78°C) prevent thermal runaway.

- Catalyst Compatibility : Palladium-based catalysts (e.g., Pd(OAc)₂) require inert gas purging to avoid deactivation .

Q. How can advanced spectroscopic techniques resolve ambiguities in stereochemical outcomes?

- X-ray Crystallography : Determine absolute configuration of crystalline intermediates.

- Dynamic NMR : Probe rotational barriers in piperidine conformers.

- Chiral HPLC : Separate enantiomers post-synthesis to assess stereochemical purity .

Q. What strategies mitigate stability issues during long-term storage of this compound?

- Thermal Stability : Store at -20°C under nitrogen to prevent tert-butyl group hydrolysis.

- Light Sensitivity : Use amber vials to avoid radical-mediated degradation.

- Moisture Control : Include molecular sieves in storage containers to inhibit ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.